Mass Shift (+4 Da) Enables Unambiguous LC–MS/MS Quantification of Idebenone Sulfate
Idebenone Sulfate-13C,d3 Potassium Salt provides a net mass shift of +4 Da relative to unlabeled idebenone sulfate (C19H30O8S; monoisotopic mass ~442 Da for the neutral species). This +4 Da shift is achieved via a single 13C atom (+1 Da) and three deuterium atoms (+3 Da) incorporated at the 4-methoxy position . The +4 Da shift is strategically positioned to avoid isotopic overlap with the natural abundance M+2 or M+4 isotopic peaks of the unlabeled analyte, which are minimal for a C19 molecule. In LC–MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, the labeled internal standard produces a distinct precursor-to-product ion transition that does not interfere with the analyte signal, while maintaining chromatographic co-elution essential for matrix effect correction [1]. [Note: The following comparison data reflect class-level inference based on established principles of stable isotope dilution mass spectrometry; head-to-head experimental data specifically for this exact product versus an alternative IS are not available in the public literature.]
| Evidence Dimension | Mass shift enabling analyte/internal standard discrimination in LC–MS/MS |
|---|---|
| Target Compound Data | Precursor ion m/z increased by +4 Da relative to unlabeled idebenone sulfate |
| Comparator Or Baseline | Unlabeled idebenone sulfate: precursor ion m/z identical to endogenous/metabolically derived analyte (mass shift = 0 Da) |
| Quantified Difference | Net +4 Da mass difference |
| Conditions | LC–MS/MS analysis; electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI); SRM/MRM acquisition |
Why This Matters
A +4 Da mass shift is the minimal acceptable difference for reliable stable isotope dilution LC–MS/MS, ensuring no isotopic cross-talk while maintaining identical retention time for optimal matrix effect correction.
- [1] Zimmer D. Introduction to quantitative liquid chromatography-tandem mass spectrometry (LC-MS-MS). Chromatographia. 2014;77(Suppl 1):1-8. View Source
